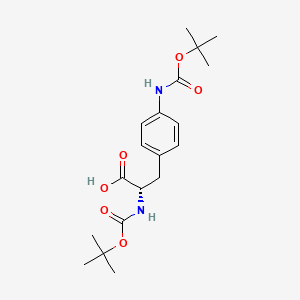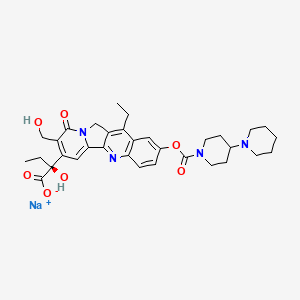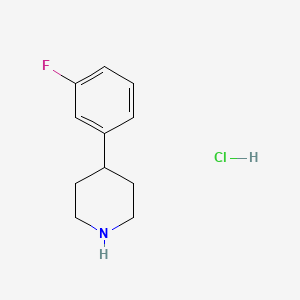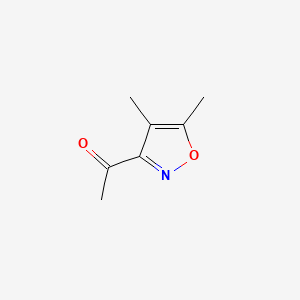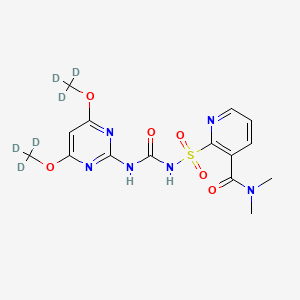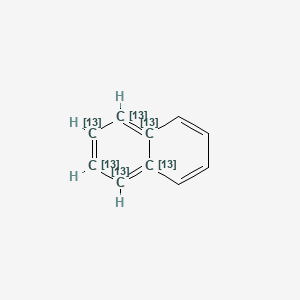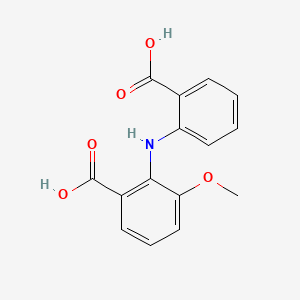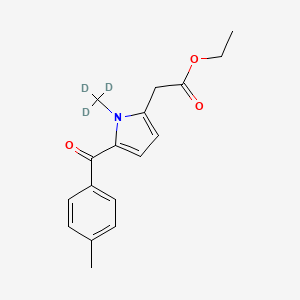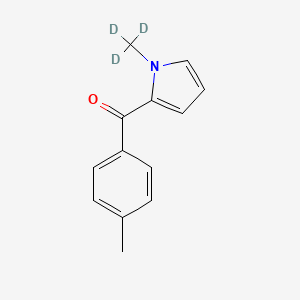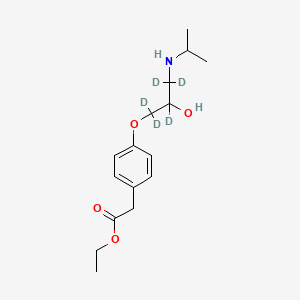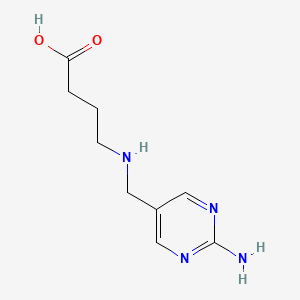
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is a compound that features a pyrimidine ring substituted with an amino group and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s derivatives may find applications in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid involves its interaction with specific molecular targets. In the case of its antitrypanosomal and antiplasmodial activities, the compound likely interferes with the metabolic pathways of the parasites, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor properties.
4-(2-Aminoethyl)(methyl)amino)butanoic acid: Another derivative with potential biological applications.
Uniqueness
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a butanoic acid moiety makes it a versatile compound for various applications.
属性
CAS 编号 |
109205-65-4 |
|---|---|
分子式 |
C9H14N4O2 |
分子量 |
210.237 |
IUPAC 名称 |
4-[(2-aminopyrimidin-5-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9-12-5-7(6-13-9)4-11-3-1-2-8(14)15/h5-6,11H,1-4H2,(H,14,15)(H2,10,12,13) |
InChI 键 |
CEVHDPLMYOKEIW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=N1)N)CNCCCC(=O)O |
同义词 |
Butanoic acid, 4-[[(2-amino-5-pyrimidinyl)methyl]amino]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



